molecular formula C16H24O2 B8413547 3-Methyl-4-(octyloxy)benzaldehyde

3-Methyl-4-(octyloxy)benzaldehyde

Cat. No.: B8413547
M. Wt: 248.36 g/mol
InChI Key: LRRICQYKKRUFEU-UHFFFAOYSA-N
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Description

3-Methyl-4-(octyloxy)benzaldehyde is a specialty organic compound that serves as a versatile building block in chemical and materials research. Its molecular structure, featuring a benzaldehyde core substituted with a methyl group and a long-chain octyloxy group, makes it a valuable intermediate in organic synthesis. This compound is particularly useful in the design and synthesis of more complex molecules for applications in liquid crystals and advanced materials science, where the alkoxy chain can influence mesomorphic properties . Similar benzaldehyde derivatives are also investigated for their potential biological activity and as key precursors in pharmaceutical research . As with many such specialized reagents, its mechanism of action is highly dependent on the specific context of its application, whether as a substrate in a chemical reaction or as a structural component in a larger molecular system. This product is intended for use by qualified researchers in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

3-methyl-4-octoxybenzaldehyde

InChI

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-11-18-16-10-9-15(13-17)12-14(16)2/h9-10,12-13H,3-8,11H2,1-2H3

InChI Key

LRRICQYKKRUFEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs of 3-methyl-4-(octyloxy)benzaldehyde include:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Activities Source Evidence
This compound C₁₆H₂₂O₂ 246.34 -CH₃ (3), -OC₈H₁₇ (4) High lipophilicity; precursor for polymers and cytotoxic agents
4-Methoxy-3-methylbenzaldehyde C₉H₁₀O₂ 150.18 -OCH₃ (4), -CH₃ (3) Antimicrobial activity; synthetic building block
3-Methoxy-4-phenethoxybenzaldehyde C₁₆H₁₆O₃ 256.30 -OCH₃ (3), -OCH₂CH₂Ph (4) Irritant; used in organic synthesis
Eurotirubrin A (Eurotium metabolite) C₂₁H₂₆O₄ 342.43 -CH₂CH=C(CH₃)₂ (5), -heptadienyl (2) Antitumor and antioxidant activities
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde C₁₂H₁₅NO 189.25 -CH₃ (3), -pyrrolidinyl (4) Irritant; research applications in drug discovery

Physical and Chemical Properties

Lipophilicity :

  • The octyloxy chain in this compound significantly increases lipophilicity compared to analogs with shorter alkoxy groups (e.g., methoxy or ethoxy). This property enhances solubility in organic solvents and cell membrane permeability .
  • Eurotirubrin A (a natural benzaldehyde derivative with a heptadienyl chain) exhibits moderate lipophilicity but lower than octyloxy-substituted derivatives .

Synthetic Versatility :

  • The aldehyde group in this compound allows condensation reactions with amines to form bioactive Schiff bases .
  • In contrast, 4-methoxy-3-methylbenzaldehyde lacks a long alkoxy chain, limiting its utility in polymer synthesis but retaining reactivity for smaller molecules .

Critical Analysis of Contradictory Evidence

  • While octyloxy chains generally enhance cytotoxicity (e.g., in coumarins ), their efficacy in Eurotium metabolites depends on synergistic interactions with prenyl or epoxy groups .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a polar aprotic solvent such as dimethylformamide (DMF) or toluene, with potassium carbonate (K₂CO₃) as the base and potassium iodide (KI) as a catalytic agent to enhance reactivity. The general procedure involves heating the mixture to 80–90°C for 16–24 hours under inert conditions.

Example Procedure :

  • Substrate Preparation : 4-Hydroxy-3-methylbenzaldehyde (10 mmol) is dissolved in anhydrous DMF (50 mL).

  • Alkylation : 1-Bromooctane (12 mmol), K₂CO₃ (22 mmol), and KI (1 mmol) are added sequentially.

  • Reaction : The mixture is stirred at 90°C for 16 hours under nitrogen.

  • Work-up : The crude product is extracted with chloroform, washed with water, and dried over MgSO₄.

  • Purification : Column chromatography (hexane:chloroform, 5:1) yields this compound as a colorless oil.

Optimization and Challenges

  • Solvent Choice : DMF offers higher polarity, facilitating better solubility of ionic intermediates, whereas toluene reduces side reactions like aldehyde oxidation.

  • Temperature : Prolonged heating above 90°C risks decomposition of the aldehyde group.

  • Yield : Typical yields range from 70–89%, depending on the purity of the starting material and reaction duration.

Oxidation of 3-Methyl-4-octyloxybenzyl Alcohol

An alternative approach involves synthesizing 3-methyl-4-octyloxybenzyl alcohol followed by oxidation to the aldehyde. This two-step method is advantageous when direct alkylation is hindered by steric or electronic factors.

Synthesis of the Benzyl Alcohol Precursor

The benzyl alcohol intermediate is prepared via Grignard addition or reduction of a corresponding ketone. For instance, 3-methyl-4-octyloxyacetophenone can be reduced using sodium borohydride (NaBH₄) in methanol.

Reduction Procedure :

  • Substrate : 3-Methyl-4-octyloxyacetophenone (5 mmol) is dissolved in methanol (30 mL).

  • Reduction : NaBH₄ (10 mmol) is added portionwise at 0°C.

  • Work-up : The mixture is quenched with water, extracted with ethyl acetate, and dried over MgSO₄.

Oxidation to the Aldehyde

The alcohol is oxidized to the aldehyde using manganese dioxide (MnO₂) in dichloromethane (DCM). This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents.

Oxidation Procedure :

  • Substrate : 3-Methyl-4-octyloxybenzyl alcohol (5 mmol) is dissolved in DCM (20 mL).

  • Oxidation : MnO₂ (50 mmol) is added, and the mixture is stirred at room temperature for 36 hours.

  • Work-up : Filtration through Celite® and solvent evaporation yields the aldehyde.

Yield : 82–90% after purification.

Alternative Synthetic Routes

Benzoic Acid Derivative Pathway

This route, adapted from nitrile-based syntheses, involves functionalizing a benzoic acid precursor:

  • Acyl Chloride Formation : 3-Methyl-4-hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation : Reaction with aqueous ammonia yields 3-methyl-4-hydroxybenzamide.

  • Dehydration : Thionyl chloride converts the amide to 3-methyl-4-hydroxybenzonitrile.

  • Alkylation and Hydrolysis : The nitrile is alkylated with 1-bromooctane, followed by hydrolysis to the aldehyde.

Key Advantage : Avoids direct handling of sensitive aldehyde intermediates.

Directed Ortho-Metalation

A regioselective method employs directed metalation to introduce the methyl group:

  • Protection : 4-Hydroxybenzaldehyde is protected as its methoxymethyl ether.

  • Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion at the 3-position.

  • Methylation : Quenching with methyl iodide introduces the methyl group.

  • Deprotection and Alkylation : Acidic removal of the protecting group followed by octyloxy introduction.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Advantages
Direct Alkylation4-Hydroxy-3-methylbenzaldehydeK₂CO₃, DMF, 90°C, 16h70–89%One-step, high atom economy
Alcohol Oxidation3-Methyl-4-octyloxybenzyl alcoholMnO₂, DCM, rt, 36h82–90%Avoids alkylation side reactions
Benzoic Acid Pathway3-Methyl-4-hydroxybenzoic acidSOCl₂, NH₃, SOC₂, 80°C65–75%Tolerates sensitive aldehyde groups

Q & A

Q. What are the standard synthetic protocols for 3-Methyl-4-(octyloxy)benzaldehyde?

A typical synthesis involves reacting 4-hydroxy-3-methylbenzaldehyde with 1-bromooctane under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at reflux (~120°C) for 12–24 hours. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances reactivity. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, octyloxy chain integration).
  • FTIR : Peaks at ~2850 cm1^{-1} (C–H stretching of alkyl chain) and ~1700 cm1^{-1} (aldehyde C=O stretch).
  • Mass spectrometry (HRMS) : To verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. How can researchers optimize purification methods for this compound?

Use preparative HPLC with a C18 column and methanol/water mobile phase for high-purity isolation. For bulk purification, recrystallization from ethanol/water mixtures (1:3 ratio) is effective. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict electronic properties, regioselectivity in substitution reactions, and HOMO-LUMO gaps. Compare computed 1^1H NMR shifts (GIAO method) with experimental data to validate molecular geometry .

Q. What strategies address low yields in etherification reactions during synthesis?

  • Catalyst optimization : Replace traditional bases with Cs₂CO₃ for improved nucleophilicity.
  • Solvent effects : Use toluene with microwave-assisted heating (80°C, 1 hour) to accelerate reaction kinetics.
  • Protection/deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent side reactions .

Q. How can researchers investigate the compound’s biological activity?

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms or lipoxygenases using UV-Vis spectroscopy.
  • Cellular uptake studies : Fluorescently tag the aldehyde group (e.g., via Schiff base formation) to track intracellular localization .

Q. What experimental designs resolve contradictions between computational predictions and observed reaction outcomes?

  • Kinetic vs. thermodynamic control : Perform reactions at varying temperatures (0°C vs. reflux) to assess product distribution.
  • Isotopic labeling : Use 18^{18}O-labeled reagents to trace oxygen incorporation in substitution reactions .

Q. How can the stability of this compound under varying conditions be assessed?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • Light sensitivity : Expose to UV light (365 nm) and monitor degradation via HPLC. Store in amber vials under argon to prevent oxidation .

Q. What methodologies elucidate regioselectivity in electrophilic aromatic substitution?

  • Competitive reactions : Compare bromination or nitration outcomes with analogous compounds (e.g., 4-methoxy derivatives).
  • Hammett plots : Correlate substituent effects (σ values) with reaction rates .

Q. How can interdisciplinary approaches expand applications of this compound?

  • Materials science : Incorporate into liquid crystal matrices; study mesophase behavior via polarized optical microscopy.
  • Catalysis : Use as a ligand precursor for transition-metal complexes (e.g., Pd-catalyzed cross-coupling) .

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